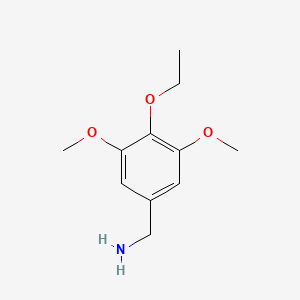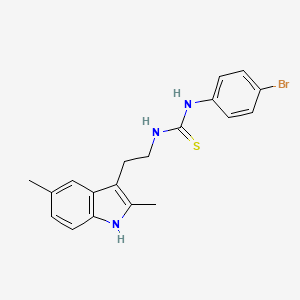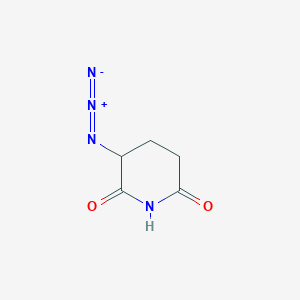
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O7 and its molecular weight is 519.554. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Biological Activities
Antitumor Activity : A study on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones revealed remarkable broad-spectrum antitumor activities. Molecular docking studies indicated these compounds could inhibit growth through mechanisms akin to known antitumor agents (Al-Suwaidan et al., 2016).
Cyclisation Processes : Research demonstrated efficient cyclisation of related compounds, yielding products with potential for further chemical manipulation and evaluation as therapeutic agents (King, 2007).
Structural Studies : Investigations into the structural aspects of amide-containing isoquinoline derivatives showed the formation of gels and crystalline salts under certain conditions, providing insights into the molecular properties of these compounds (Karmakar et al., 2007).
Catecholamine Derivatives : A study focused on the synthesis of N-acylcatecholamines and dihydroisoquinolines from related acetamides, presenting a new route to these compounds with potential biological activities (Niederstein & Peter, 1989).
Antimicrobial and Anticancer Activities : New derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant promise in these areas (Mehta et al., 2019).
Analgesic and Anti-Inflammatory Activities : Research on enaminoamides synthesized from related compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Yusov et al., 2019).
Molecular Docking and Spectroscopy Studies : A comprehensive study involving DFT, FT-IR, and FT-Raman spectroscopy, along with molecular docking, provided insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors against specific biological targets (El-Azab et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt.", "Step 2: Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid in diethyl ether and add sodium hydroxide to form the sodium salt.", "Step 3: Add the hydrochloride salt of 3,4-dimethoxyphenethylamine to the sodium salt of 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid and stir for several hours.", "Step 4: Add acetic anhydride to the reaction mixture and stir for several more hours.", "Step 5: Add sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the product with sodium chloride and purify by recrystallization." ] } | |
CAS-Nummer |
892264-37-8 |
Produktname |
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
Molekularformel |
C28H29N3O7 |
Molekulargewicht |
519.554 |
IUPAC-Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |
InChI-Schlüssel |
XLAOVVJJOOMHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)

![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)

![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)
![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)
![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)

![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)



